

An In-depth Technical Guide to the Molecular Structure of 6-(Methylsulfonyl)nicotinonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-(Methylsulfonyl)nicotinonitrile**

Cat. No.: **B1315477**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of **6-(Methylsulfonyl)nicotinonitrile**. This compound, belonging to the substituted pyridine class, is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the nicotinonitrile scaffold and the methylsulfonyl group in various bioactive molecules. This document details its structural characteristics, a plausible synthetic route, and expected analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Standardized experimental protocols for its synthesis and characterization are also provided to ensure reproducibility.

Molecular Structure and Properties

6-(Methylsulfonyl)nicotinonitrile possesses a pyridine ring substituted with a nitrile group at the 3-position and a methylsulfonyl group at the 6-position. The presence of the electron-withdrawing nitrile and methylsulfonyl groups significantly influences the electronic properties of the pyridine ring.

Structural Details

The core structure consists of a planar pyridine ring. The geometry around the sulfur atom in the methylsulfonyl group is tetrahedral.

Table 1: Predicted Geometrical Parameters for **6-(Methylsulfonyl)nicotinonitrile**

Parameter	Predicted Value	Notes
<hr/>		
Bond Lengths (Å)		
C-S (sulfonyl)	~1.77	Typical single bond length between a carbon and a sulfur atom in a sulfone.
S=O (sulfonyl)	~1.45	Characteristic double bond length for a sulfonyl group.
C-C (pyridine ring)	~1.39 - 1.40	Aromatic C-C bond lengths within the pyridine ring.
C-N (pyridine ring)	~1.33 - 1.34	Aromatic C-N bond lengths within the pyridine ring.
C-C≡N (nitrile)	~1.45	Single bond between the pyridine ring and the nitrile carbon.
C≡N (nitrile)	~1.15	Typical triple bond length for a nitrile group.
<hr/>		
**Bond Angles (°) **		
O=S=O (sulfonyl)	~118-120	Expected bond angle for a sulfonyl group.
C-S-C (sulfonyl)	~104	Tetrahedral geometry around the sulfur atom, slightly compressed due to the presence of lone pairs.
Ring Angles (pyridine)	~118-122	Internal bond angles of the pyridine ring, deviating slightly from a perfect hexagon.
C-C-C≡N (nitrile)	~178-180	Nearly linear geometry of the cyano group relative to the pyridine ring.

Note: These values are predictions based on standard bond lengths and angles for similar functional groups and may vary slightly from experimental data.

Physicochemical Properties

A summary of the key physicochemical properties of **6-(Methylsulfonyl)nicotinonitrile** is presented in Table 2.

Table 2: Physicochemical Properties of **6-(Methylsulfonyl)nicotinonitrile**

Property	Value	Reference
CAS Number	66154-68-5	[1]
Molecular Formula	C ₇ H ₆ N ₂ O ₂ S	[1]
Molecular Weight	182.20 g/mol	[1]
Canonical SMILES	CS(=O) (=O)C1=NC=C(C=C1)C#N	
InChI Key	MCWUYKLVNZNIIM- UHFFFAOYSA-N	
Appearance	Predicted to be a white to off-white solid	
Solubility	Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol and ethanol.	

Synthesis of **6-(Methylsulfonyl)nicotinonitrile**

A plausible and efficient two-step synthesis of **6-(Methylsulfonyl)nicotinonitrile** starts from the commercially available 6-chloronicotinonitrile. The first step involves a nucleophilic aromatic substitution with sodium methanethiolate to introduce the methylthio group, followed by an oxidation to the desired methylsulfonyl group.

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **6-(Methylsulfonyl)nicotinonitrile**.

Experimental Protocol

Step 1: Synthesis of 6-(Methylthio)nicotinonitrile

- To a solution of 6-chloronicotinonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add sodium methanethiolate (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).
- Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 6-(methylthio)nicotinonitrile.

Step 2: Synthesis of **6-(Methylsulfonyl)nicotinonitrile**

- Dissolve the 6-(methylthio)nicotinonitrile (1.0 eq) obtained from the previous step in dichloromethane (DCM, 0.2 M).
- Cool the solution to 0 °C in an ice bath.

- Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
- Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
- Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure **6-(Methylsulfonyl)nicotinonitrile**.

Spectroscopic Analysis and Characterization

The structural confirmation of **6-(Methylsulfonyl)nicotinonitrile** relies on a combination of spectroscopic techniques. The expected data from NMR, IR, and MS are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 3: Predicted ^1H NMR Spectral Data for **6-(Methylsulfonyl)nicotinonitrile** (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~3.20	Singlet (s)	3H	$-\text{SO}_2\text{CH}_3$	The methyl protons of the sulfonyl group are expected to be a singlet in a region typical for such groups.
~8.10	Doublet (d)	1H	H-5 (Pyridine)	Coupled to H-4, expected to be downfield due to the influence of the adjacent sulfonyl group.
~8.40	Doublet of doublets (dd)	1H	H-4 (Pyridine)	Coupled to H-5 and H-2, positioned between the two electron-withdrawing groups.
~9.10	Doublet (d)	1H	H-2 (Pyridine)	Coupled to H-4, expected to be the most downfield proton due to the proximity to the nitrogen and nitrile group.

Table 4: Predicted ^{13}C NMR Spectral Data for **6-(Methylsulfonyl)nicotinonitrile** (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Notes
~40.0	$-\text{SO}_2\text{CH}_3$	The methyl carbon of the sulfonyl group.
~116.0	$-\text{C}\equiv\text{N}$	The carbon of the nitrile group.
~118.0	C-CN	The pyridine carbon to which the nitrile is attached.
~125.0	C-5	Aromatic carbon in the pyridine ring.
~140.0	C-4	Aromatic carbon in the pyridine ring.
~152.0	C-2	Aromatic carbon adjacent to the nitrogen.
~160.0	C-6	Aromatic carbon attached to the sulfonyl group, expected to be significantly downfield.

NMR Data Acquisition Protocol:

- Sample Preparation: Dissolve 5-10 mg of **6-(Methylsulfonyl)nicotinonitrile** in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Use a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at 100 MHz. A larger number of scans will be necessary (e.g., 1024) due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted IR Absorption Frequencies for **6-(Methylsulfonyl)nicotinonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
~3100-3000	Medium	C-H stretch (aromatic)	Characteristic stretching vibrations for C-H bonds on the pyridine ring.
~2230	Strong	C≡N stretch (nitrile)	A strong, sharp absorption is expected for the nitrile functional group.
~1580, 1470	Medium	C=C, C≡N stretch (aromatic)	Ring stretching vibrations of the pyridine nucleus.
~1320, 1150	Strong	S=O stretch (sulfonyl)	Asymmetric and symmetric stretching vibrations of the sulfonyl group, typically strong absorptions.

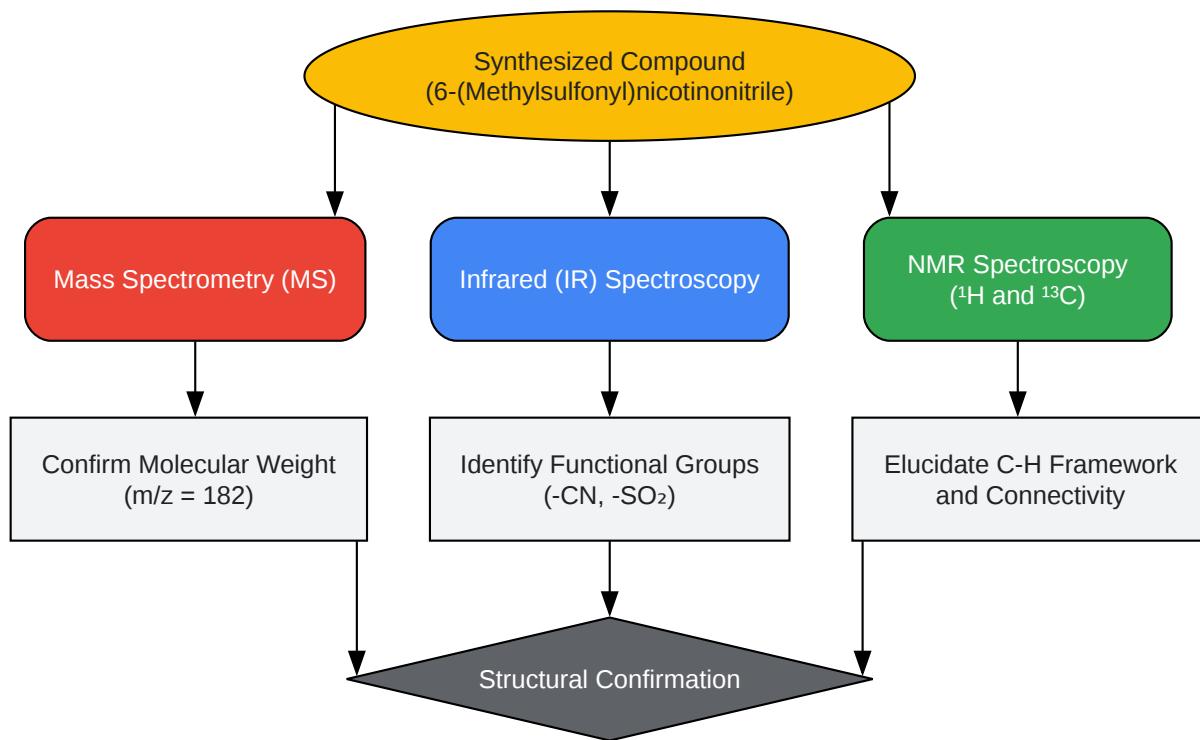
IR Spectrum Acquisition Protocol:

- **Sample Preparation:** Prepare a thin film of the solid sample on a potassium bromide (KBr) plate or prepare a KBr pellet containing a small amount of the compound.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Predicted Mass Spectrometry Data for **6-(Methylsulfonyl)nicotinonitrile** (Electron Ionization - EI)


m/z	Predicted Fragment Ion	Notes
182	$[M]^{+}$ (Molecular Ion)	The parent ion corresponding to the molecular weight of the compound.
167	$[M - \text{CH}_3]^{+}$	Loss of a methyl radical from the sulfonyl group.
118	$[M - \text{SO}_2]^{+}$	Loss of sulfur dioxide.
103	$[M - \text{SO}_2\text{CH}_3]^{+}$	Loss of the entire methylsulfonyl group. This fragment corresponds to the nicotinonitrile radical cation.
76	$[\text{C}_5\text{H}_4\text{N}]^{+}$	Fragmentation of the nicotinonitrile radical cation with loss of HCN.

Mass Spectrum Acquisition Protocol:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
- **Ionization:** Use Electron Ionization (EI) at 70 eV.
- **Analysis:** Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Logical Workflow for Spectroscopic Analysis

The comprehensive spectroscopic analysis of **6-(Methylsulfonyl)nicotinonitrile** follows a logical progression to confirm its structure.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural confirmation of **6-(Methylsulfonyl)nicotinonitrile**.

Conclusion

This technical guide provides a detailed theoretical framework for the molecular structure, synthesis, and spectroscopic characterization of **6-(Methylsulfonyl)nicotinonitrile**. The presented data, although predictive, is based on established chemical principles and data from analogous structures, offering a reliable reference for researchers. The detailed experimental protocols are designed to be readily implementable in a standard organic chemistry laboratory, facilitating the synthesis and validation of this compound for further investigation in drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of 6-(Methylsulfonyl)nicotinonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315477#6-methylsulfonyl-nicotinonitrile-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com